molecular formula C11H18O5 B8177102 Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate

Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B8177102
M. Wt: 230.26 g/mol
InChI Key: PZRINZISIIAKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-Methoxy-1,4-dioxaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C11H18O5 It is characterized by a spirocyclic structure containing a dioxane ring fused to a decane ring, with a methoxy group and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable diol with a carbonyl compound, followed by esterification. The reaction conditions often include the use of acid or base catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as distillation or chromatography, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, while reduction of the ester group may produce methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-methanol .

Scientific Research Applications

Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the methoxy group, which may influence its reactivity and applications.

    Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate:

Uniqueness

Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to the presence of the methoxy group, which can participate in various chemical reactions and influence the compound’s physical and chemical properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-13-9(12)10(14-2)3-5-11(6-4-10)15-7-8-16-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRINZISIIAKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2(CC1)OCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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